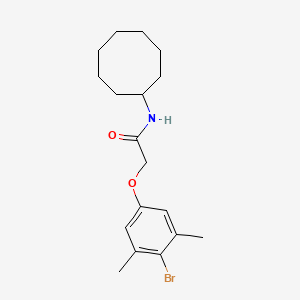![molecular formula C22H27NO5 B4005340 1-[3-(2-biphenylyloxy)propyl]piperidine oxalate](/img/structure/B4005340.png)
1-[3-(2-biphenylyloxy)propyl]piperidine oxalate
Descripción general
Descripción
1-[3-(2-biphenylyloxy)propyl]piperidine oxalate is a useful research compound. Its molecular formula is C22H27NO5 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.18892296 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aminolysis in Hydrophobic Environments
A study by Menger, Wrenn, and Rhee (1975) explored the aminolysis of oxalate esters, providing insights into how carboxylate interactions in hydrophobic environments might influence enzyme-catalyzed reactions. This research could be relevant for understanding reactions involving "1-[3-(2-biphenylyloxy)propyl]piperidine oxalate" in biological systems or synthetic environments designed to mimic biological conditions (Menger, Wrenn, & Rhee, 1975).
Structural and Spectroscopic Analysis
Jimeno et al. (2003) conducted structural and spectroscopic analysis of fentanyl analogs, including oxalate salts and free bases. Their work, involving NMR spectroscopy and X-ray crystallography, provides a foundation for understanding the structural characteristics and potential reactivity of complex molecules, including those related to "this compound" (Jimeno et al., 2003).
Antiallergy Activity and Synthesis
Research by Walsh, Franzyshen, and Yanni (1989) on the synthesis and evaluation of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines for antiallergy activity illustrates the pharmaceutical applications of structurally related compounds. Their work highlights the potential for developing new therapeutic agents based on the chemical framework of "this compound" (Walsh, Franzyshen, & Yanni, 1989).
Coordination Polymer Compounds for Photoluminescence
A study by Yu et al. (2006) on the synthesis and photoluminescence properties of coordination polymer compounds with drug ligands demonstrates the potential for applying related chemical structures in materials science, particularly in the development of materials with specific optical properties (Yu et al., 2006).
Reactivity of High Oxidation State Metal Complexes
Research by Meyer and Huynh (2003) into the redox chemistry of high oxidation state metal polypyridyl complexes provides insights into the reactivity of complex molecules. Such studies can inform the design and synthesis of new compounds with specific redox properties, potentially including those related to "this compound" (Meyer & Huynh, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
oxalic acid;1-[3-(2-phenylphenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.C2H2O4/c1-3-10-18(11-4-1)19-12-5-6-13-20(19)22-17-9-16-21-14-7-2-8-15-21;3-1(4)2(5)6/h1,3-6,10-13H,2,7-9,14-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDLRYGYWTVNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005259.png)
![1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005264.png)
![2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4005270.png)
![4-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4005271.png)
![4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4005276.png)
![1-[4-(4-ethoxyphenoxy)butyl]pyrrolidine oxalate](/img/structure/B4005277.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4005283.png)


![isopropyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4005319.png)
![1-[4-(2-sec-butylphenoxy)butyl]pyrrolidine](/img/structure/B4005325.png)
![N'-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005336.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4005342.png)
![N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005350.png)
